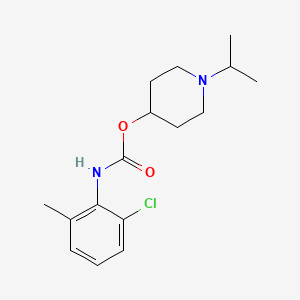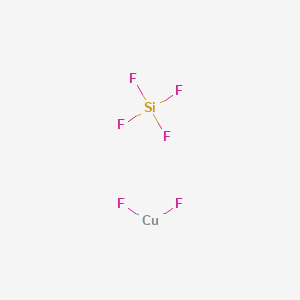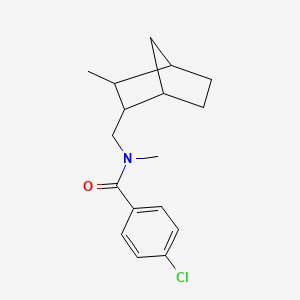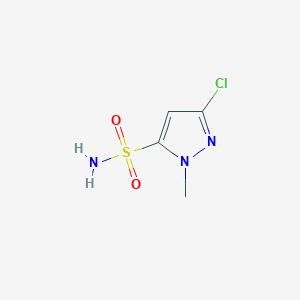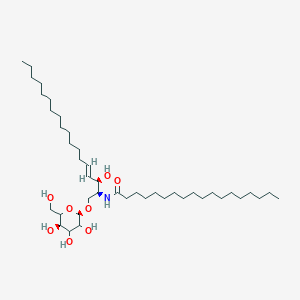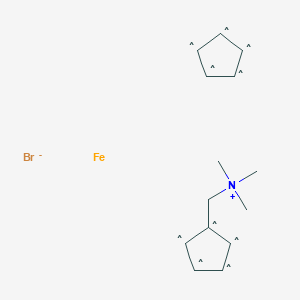
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H10O4 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate involves the reaction of methyldihydrofuran-2(3H)-one with lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . This reaction yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic benefits.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired outcome.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-oxotetrahydrofuran-2-carboxylate: Similar structure but lacks the additional methyl group.
Methyl 4-oxotetrahydrofuran-3-carboxylate: Differently positioned oxo group.
Uniqueness
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of the additional methyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-4-3-5(6(8)10-2)7(9)11-4/h4-5H,3H2,1-2H3 |
Clave InChI |
SSFOINLQPHQBMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
